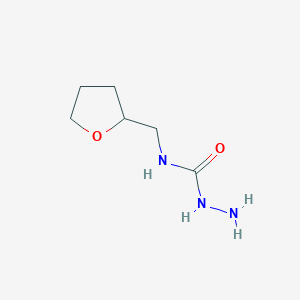

3-Amino-1-(oxolan-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-amino-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c7-9-6(10)8-4-5-2-1-3-11-5/h5H,1-4,7H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUPKNBPTNTTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(oxolan-2-ylmethyl)urea typically involves the reaction of oxolan-2-ylmethylamine with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-1-(oxolan-2-ylmethyl)urea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(oxolan-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound exhibits significant pharmacological properties, making it a candidate for drug development. Research indicates that derivatives of urea compounds often demonstrate biological activities such as:

- Anticancer : Some studies suggest that urea derivatives can inhibit cancer cell proliferation.

- Antimicrobial : The compound has shown effectiveness against various bacterial strains.

- Anti-inflammatory : Urea derivatives can modulate inflammatory responses, providing therapeutic effects in conditions like arthritis.

A notable case study involved the synthesis of a series of urea derivatives, including 3-Amino-1-(oxolan-2-ylmethyl)urea, which were evaluated for their biological activity against different cancer cell lines. The results indicated promising anticancer activity, warranting further investigation into structure-activity relationships (SAR) .

Materials Science

Organic Electronics

In the realm of materials science, 3-Amino-1-(oxolan-2-ylmethyl)urea has potential applications in organic electronics. Its ability to form stable thin films makes it suitable for use in:

- Organic Photovoltaics (OPVs) : The compound can be incorporated into the active layer of solar cells, enhancing their efficiency.

- Light Emitting Diodes (LEDs) : Its luminescent properties allow for applications in LED technology.

Studies have demonstrated that incorporating urea derivatives into polymer matrices can improve charge transport properties and overall device performance .

Catalysis

Organocatalysis

3-Amino-1-(oxolan-2-ylmethyl)urea has been investigated as a potential organocatalyst in various chemical reactions. Its ability to facilitate reactions without the need for metal catalysts is particularly valuable in green chemistry. Applications include:

- Asymmetric Synthesis : The compound can catalyze enantioselective reactions, producing chiral compounds essential in pharmaceuticals.

- Carbonyl Additions : It has been utilized in the Michael addition reactions, showcasing its versatility as a catalyst.

Research highlights the effectiveness of this compound in promoting reaction rates and selectivity compared to traditional catalysts .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory | Promising activity against cancer cell lines |

| Materials Science | Organic Photovoltaics, LEDs | Improved efficiency and stability in devices |

| Catalysis | Organocatalysis (Asymmetric Synthesis) | Enhanced reaction rates and selectivity |

Mechanism of Action

The mechanism of action of 3-Amino-1-(oxolan-2-ylmethyl)urea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the oxolan-2-ylmethyl group can interact with hydrophobic regions of proteins, affecting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Metabolic Differences

a. 1-Cyclobutylmethyl-substituted ureas (e.g., Patent EP2764109A1)

- Substituent : Cyclobutylmethyl (four-membered strained hydrocarbon ring).

- Key Differences :

- Molecular Weight : ~184–200 g/mol (depending on additional functional groups).

b. 3-[4-(Hydroxymethyl)-1H-pyrazol-3-yl]ureas

- Substituent : Hydroxymethylpyrazole (aromatic heterocycle with polar -CH2OH group).

- Hydroxymethyl group increases aqueous solubility (e.g., ~210 g/mol derivatives dissolve readily in ethanol–acetic acid mixtures) .

- Synthesis : Prepared via toluene or chloroform reflux, contrasting with oxolan-2-ylmethyl urea’s likely tetrahydrofuran-based synthesis .

c. Tetrahydrofurfuryl Acrylate/Methacrylate Derivatives

- Substituent: Oxolan-2-ylmethyl (shared with 3-Amino-1-(oxolan-2-ylmethyl)urea).

- Key Similarities :

d. Dioxolane-Containing Compounds (e.g., 3-(1,3-Dioxolan-2-yl)-2-hydrazinoquinoline)

- Substituent : 1,3-Dioxolane (five-membered ring with two oxygen atoms).

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : Oxolan-2-ylmethyl-substituted ureas can be synthesized via nucleophilic substitution or coupling reactions, analogous to methods used for pyrazolylureas (e.g., reflux in toluene/CHCl3) . Cyclobutylmethyl derivatives require specialized oxidation steps, increasing production complexity .

- Pharmacokinetics : The oxolan group balances lipophilicity and metabolic stability, whereas dioxolane or hydroxymethyl groups prioritize solubility at the expense of bioavailability .

- Toxicity: Shared metabolism with tetrahydrofurfuryl acrylates suggests 3-Amino-1-(oxolan-2-ylmethyl)urea may require toxicity screening for neurotoxic or irritant effects .

Biological Activity

3-Amino-1-(oxolan-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3-Amino-1-(oxolan-2-ylmethyl)urea features a urea moiety linked to an oxolan ring, which contributes to its biological activity. The presence of the amino group enhances its interaction with biological targets.

The biological activity of 3-Amino-1-(oxolan-2-ylmethyl)urea can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways critical for various cellular functions.

- Receptor Binding : It could interact with cellular receptors, modulating signal transduction pathways that influence cell behavior.

- DNA Interaction : Potential interactions with DNA may affect gene expression and cellular proliferation.

Antimicrobial Activity

Recent studies have indicated that urea derivatives, including 3-Amino-1-(oxolan-2-ylmethyl)urea, exhibit antimicrobial properties. A study evaluated several urea derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed varying levels of growth inhibition, particularly against Acinetobacter baumannii, where certain derivatives demonstrated over 90% inhibition .

| Compound | Bacterial Strain | Growth Inhibition (%) |

|---|---|---|

| 3-Amino-1-(oxolan-2-ylmethyl)urea | A. baumannii | 94.5 |

| Other Urea Derivatives | E. coli | Moderate |

| Other Urea Derivatives | S. aureus | Moderate |

Anticancer Activity

In vitro studies have shown that certain urea derivatives possess anticancer properties. For instance, derivatives were tested against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. Compounds similar to 3-Amino-1-(oxolan-2-ylmethyl)urea exhibited significant antiproliferative activity, suggesting potential for further development in cancer therapy .

| Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| MCF-7 | 3-Amino-1-(oxolan-2-ylmethyl)urea | 10 |

| HCT116 | Similar Urea Derivative | 15 |

Study on Antimicrobial Efficacy

A study published in 2019 investigated the efficacy of various urea derivatives against multiple pathogens. The findings highlighted that certain compounds demonstrated significant antimicrobial activity, particularly against resistant strains such as Acinetobacter baumannii. Molecular docking studies further elucidated the binding interactions responsible for this activity .

Anticancer Research

Research conducted on the antiproliferative effects of urea derivatives revealed that modifications at specific positions could enhance their efficacy against cancer cells. The study concluded that structural variations in compounds like 3-Amino-1-(oxolan-2-ylmethyl)urea could lead to improved therapeutic profiles against malignancies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-1-(oxolan-2-ylmethyl)urea, and how do reaction conditions influence yield?

- Answer : Two primary methods are documented for synthesizing urea derivatives:

- Method A : Reaction of amines with azides in anhydrous toluene under reflux (1 h), followed by crystallization from EtOH–AcOH (2:1) .

- Method B : Amines reacted with pyrazolooxazinones in CHCl₃ under reflux (2 h), with crystallization using the same solvent mixture .

- Key variables : Solvent polarity (toluene vs. CHCl₃), reflux duration, and amine/azide ratios critically affect yield and purity. For example, prolonged reflux in Method B may reduce side products but increase energy costs.

Q. How is 3-Amino-1-(oxolan-2-ylmethyl)urea purified, and what analytical techniques validate its structural integrity?

- Answer :

- Purification : Crystallization from EtOH–AcOH (2:1) is commonly used to isolate the compound, leveraging differential solubility of byproducts .

- Characterization :

- NMR (¹H/¹³C) to confirm urea linkage and oxolane substitution.

- HPLC (≥98% purity thresholds) to assess impurities, as seen in forensic standards for analogous compounds .

- X-ray crystallography (if single crystals are obtained) for definitive stereochemical assignment, as applied to structurally related chromene derivatives .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or binding interactions of 3-Amino-1-(oxolan-2-ylmethyl)urea?

- Answer :

- Docking studies : Molecular docking tools (e.g., AutoDock Vina) simulate interactions with target proteins. For example, arylcyclohexylamine analogs have been studied for NMDA receptor affinity using similar workflows .

- QSAR models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent effects (e.g., oxolane ring size) with bioactivity, guided by datasets from PubChem or DSSTox .

- DFT calculations : Density Functional Theory optimizes geometries and predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. What strategies resolve contradictions in reported synthesis protocols for urea derivatives?

- Answer : Discrepancies in methods (e.g., solvent selection in vs. CH₂Cl₂ in ) are addressed via:

- Design of Experiments (DoE) : Systematic variation of solvents, temperatures, and catalysts to identify optimal conditions.

- Byproduct analysis : LC-MS or GC-MS to trace side reactions (e.g., hydrolysis of azides in Method A).

- Mechanistic studies : Isotopic labeling (e.g., ¹⁵N-tracing) to clarify reaction pathways and intermediate stability .

Q. How does the oxolane substituent influence the compound’s physicochemical properties and reactivity?

- Answer :

- Solubility : The oxolane (tetrahydrofuran-derived) ring enhances hydrophilicity compared to aryl substituents, as observed in related pyrazole-urea analogs .

- Conformational rigidity : X-ray data for 3-amino-1-(4-chlorophenyl)chromenes suggest that cyclic ethers restrict rotational freedom, potentially improving target selectivity .

- Hydrogen bonding : The oxolane oxygen may participate in H-bonding with biological targets, akin to interactions seen in thiourea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.